molecular formula C11H12ClNO2 B2462035 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 860612-10-8

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2462035
CAS No.: 860612-10-8
M. Wt: 225.67
InChI Key: FYHPPXITQVEGMI-UHFFFAOYSA-N
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Description

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound with a complex structure that includes a benzoxazine ring

Preparation Methods

The synthesis of 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-chloroethylamine with 6-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases, including cancer. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This interaction can result in the disruption of cell division and the induction of cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:

    2-chloroethyl ethyl sulfide: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the ring. It is used as a simulant for mustard gas in research.

    2-chloroethanol: This simpler compound contains a chloroethyl group but lacks the benzoxazine ring. It is used as an intermediate in the synthesis of other chemicals.

    Nitrogen mustards: These compounds contain the bis(2-chloroethyl)amino group and are used as chemotherapeutic agents due to their ability to alkylate DNA.

The uniqueness of this compound lies in its specific structure, which combines the chloroethyl group with a benzoxazine ring, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-2-3-9-8(6-7)13-11(14)10(15-9)4-5-12/h2-3,6,10H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHPPXITQVEGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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